molecular formula C20H22N2O3 B5546652 N,3,6-trimethyl-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)-1-benzofuran-2-carboxamide

N,3,6-trimethyl-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)-1-benzofuran-2-carboxamide

Cat. No. B5546652
M. Wt: 338.4 g/mol
InChI Key: QMRXSSWBZCYUDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N,3,6-trimethyl-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)-1-benzofuran-2-carboxamide" is part of a broad class of chemical entities that have been explored for their unique structural and chemical properties. These compounds, often characterized by the presence of benzofuran and benzisoxazole moieties, have been synthesized and studied for various potential applications, although specific details on this compound are limited in available research.

Synthesis Analysis

The synthesis of compounds similar to "N,3,6-trimethyl-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)-1-benzofuran-2-carboxamide" often involves multistep chemical reactions, including cyclocondensation, amidation, and the use of catalysts to facilitate the formation of the desired molecular structures. For example, the synthesis of related benzofuran derivatives has been achieved through reactions involving carbohydrazides and thioglycolic acid in DMF, followed by condensation with various substituted aromatic aldehydes to yield compounds with potential antimicrobial activities (Idrees, Kola, & Siddiqui, 2019).

Molecular Structure Analysis

The molecular structure of related compounds reveals a complex arrangement of atoms and bonds, characterized by the presence of benzofuran and benzisoxazole rings. These structures are typically confirmed using techniques such as IR, NMR, and Mass spectrometry. For instance, the structural elucidation of N-aryl derivatives of tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides has been detailed, demonstrating the intricate nature of these molecules (Gein, Zamaraeva, Dmitriev, & Nasakin, 2017).

Scientific Research Applications

Synthesis and Biological Evaluation

Research has explored the synthesis of various carboxamide derivatives with modified sugar moieties, including those structurally related to N,3,6-trimethyl-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)-1-benzofuran-2-carboxamide. These compounds have shown moderate inhibitory effects on tumor cell lines, indicating potential applications in cancer research (Popsavin et al., 2002).

Antimicrobial and Antioxidant Activities

Carboxamide derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. Studies have found that certain compounds exhibit promising antimicrobial activity against a range of microorganisms and also demonstrate notable antioxidant properties (Sindhe et al., 2016).

Potential as Antipsychotic Agents

Heterocyclic carboxamides, including derivatives similar to N,3,6-trimethyl-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)-1-benzofuran-2-carboxamide, have been evaluated as potential antipsychotic agents. Some derivatives were found to have potent in vivo activities, comparable to existing antipsychotic drugs (Norman et al., 1996).

Inhibition of Poly(ADP-ribose) Polymerase-1 (PARP-1)

Studies on benzofuran-7-carboxamides have identified them as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. This suggests potential applications in cancer therapy (Lee et al., 2012).

Synthesis and Cholinesterase Inhibitory Activity

Benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives have been synthesized and found to be potent butyrylcholinesterase inhibitors. This suggests potential applications in treating conditions like Alzheimer's disease (Abedinifar et al., 2018).

properties

IUPAC Name

N,3,6-trimethyl-N-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-12-8-9-14-13(2)19(24-18(14)10-12)20(23)22(3)11-16-15-6-4-5-7-17(15)25-21-16/h8-10H,4-7,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRXSSWBZCYUDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(O2)C(=O)N(C)CC3=NOC4=C3CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,3,6-trimethyl-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)-1-benzofuran-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.